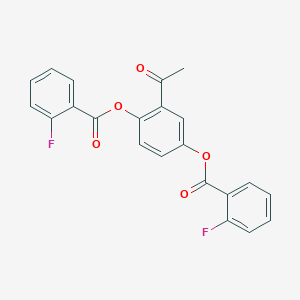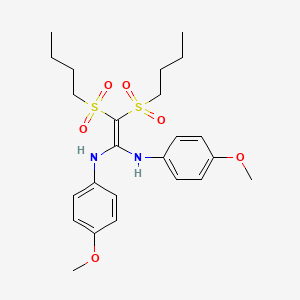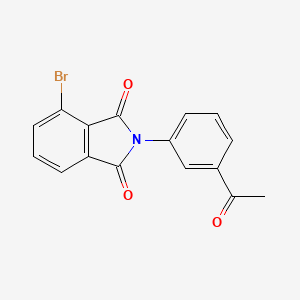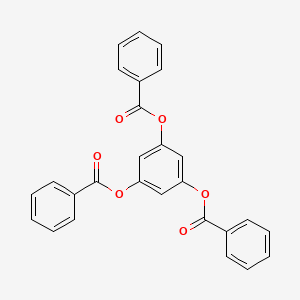
2-acetyl-1,4-phenylene bis(2-fluorobenzoate)
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a compound with a similar structure, “2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]” (BDB), has been synthesized and used in the creation of hydroxyl-terminated polybutadiene-based polyurethane networks . The process involved a thiol-ene “click” reaction and an addition reaction between hydroxyl-terminated polybutadiene and the cross-linker BDB and isocyanates .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, a compound with a similar structure, “2,2’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides”, was characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The results were compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and varied. For instance, a compound with a similar structure, “2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]” (BDB), was used in the creation of hydroxyl-terminated polybutadiene-based polyurethane networks . The process involved a thiol-ene “click” reaction and an addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For example, a compound with a similar structure, “2,2’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides”, was characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The results were compared with theoretical values obtained using density functional theory (DFT) calculations .作用機序
The mechanism of action for these types of compounds can vary greatly depending on their intended use. For example, a compound with a similar structure, “2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]” (BDB), was used in the creation of hydroxyl-terminated polybutadiene-based polyurethane networks . The presence of dynamic boronic ester bonds in the network allowed for reprocessing, self-healing, and welding abilities of the final polymer .
将来の方向性
The future directions for these types of compounds can vary greatly depending on their intended use. For example, a compound with a similar structure, “2,2′-(1,4-phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]” (BDB), was used in the creation of hydroxyl-terminated polybutadiene-based polyurethane networks . These networks have potential applications in various fields due to their reprocessing, self-healing, and welding abilities .
特性
IUPAC Name |
[3-acetyl-4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2O5/c1-13(25)17-12-14(28-21(26)15-6-2-4-8-18(15)23)10-11-20(17)29-22(27)16-7-3-5-9-19(16)24/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHGAHWRRGFSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Acetyl-4-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3824705.png)

![3-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3824718.png)
![(4-{[4-(2-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)amine](/img/structure/B3824720.png)

![2-({[3-({[(2-methylphenoxy)methyl]amino}carbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3824737.png)


![diheptyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B3824749.png)
![3-{[(2,5-dimethylphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3824765.png)
![2-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B3824771.png)
![2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B3824786.png)
![(3S*,4S*)-1-[(2-methoxypyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3824791.png)
